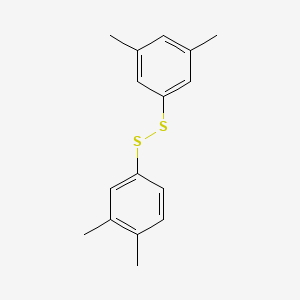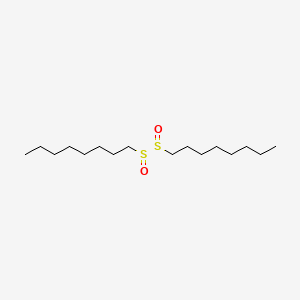
Cerium(III) fluoride xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It appears as a mineral in the form of fluocerite-(Ce), which is a very rare mineral species related mainly to pegmatites and rarely to oxidation zones of some polymetallic ore deposits . Cerium(III) fluoride is known for its applications in various fields due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium(III) fluoride can be synthesized through several methods. One common method involves the reaction of cerium(III) oxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product:
Ce2O3+6HF→2CeF3+3H2O
Another method involves the direct fluorination of cerium metal using fluorine gas at elevated temperatures. This method requires careful handling due to the reactivity of fluorine gas:
2Ce+3F2→2CeF3
Industrial Production Methods
Industrial production of cerium(III) fluoride often involves the use of cerium(III) chloride as a precursor. The cerium(III) chloride is reacted with hydrofluoric acid to produce cerium(III) fluoride:
CeCl3+3HF→CeF3+3HCl
This method is preferred in industrial settings due to the availability of cerium(III) chloride and the relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Cerium(III) fluoride undergoes various types of chemical reactions, including:
Oxidation: Cerium(III) fluoride can be oxidized to cerium(IV) fluoride using strong oxidizing agents such as fluorine gas.
Reduction: Cerium(III) fluoride can be reduced to cerium metal using strong reducing agents.
Substitution: Cerium(III) fluoride can undergo substitution reactions with other halides to form different cerium halides.
Common Reagents and Conditions
Oxidation: Fluorine gas at elevated temperatures.
Reduction: Strong reducing agents such as lithium aluminum hydride.
Substitution: Other halides such as chlorine or bromine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Cerium(IV) fluoride.
Reduction: Cerium metal.
Substitution: Cerium chloride or cerium bromide.
Aplicaciones Científicas De Investigación
Cerium(III) fluoride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which cerium(III) fluoride exerts its effects is primarily related to its ability to undergo redox reactions. Cerium can exist in multiple oxidation states, and the redox cycling between cerium(III) and cerium(IV) plays a crucial role in its chemical behavior. This redox cycling allows cerium(III) fluoride to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Lanthanum trifluoride: Similar in structure and properties, but with different applications.
Cerium(IV) fluoride: Higher oxidation state, different reactivity and applications.
Cerium(III) chloride: Different halide, used as a precursor for cerium(III) fluoride synthesis.
Uniqueness
Cerium(III) fluoride is unique due to its specific redox properties and its ability to act as a Faraday rotator material in the visible, near-infrared, and mid-infrared spectral ranges . This makes it particularly valuable in optical applications and in the development of advanced materials for various technologies.
Propiedades
Fórmula molecular |
CeF3H2O |
|---|---|
Peso molecular |
215.127 g/mol |
Nombre IUPAC |
cerium(3+);trifluoride;hydrate |
InChI |
InChI=1S/Ce.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
Clave InChI |
CRJRBILIOYRLBO-UHFFFAOYSA-K |
SMILES canónico |
O.[F-].[F-].[F-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



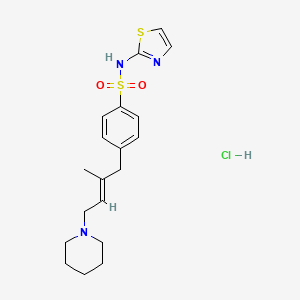
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
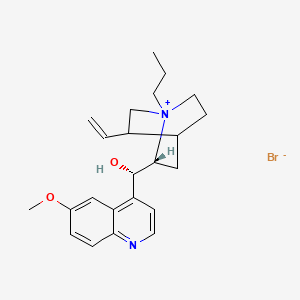
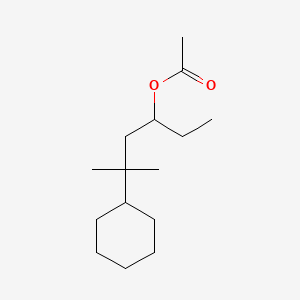
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
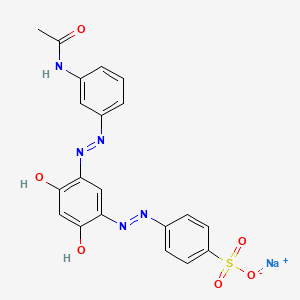


![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)

